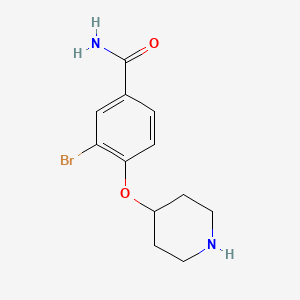
3-Bromo-4-(piperidin-4-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(piperidin-4-yloxy)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It features a bromine atom at the third position and a piperidin-4-yloxy group at the fourth position on the benzamide ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(piperidin-4-yloxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-hydroxybenzoic acid and piperidine.
Formation of Piperidin-4-yloxy Intermediate: The hydroxyl group of 3-bromo-4-hydroxybenzoic acid is converted to a piperidin-4-yloxy group through a nucleophilic substitution reaction with piperidine.
Amidation: The resulting intermediate is then subjected to amidation with an appropriate amine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-(piperidin-4-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-4-(piperidin-4-yloxy)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for designing new compounds.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(piperidin-4-yloxy)benzamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Similar Compounds
4-(Piperidin-4-yloxy)benzamide: Lacks the bromine atom at the third position.
3-Bromo-4-hydroxybenzamide: Lacks the piperidin-4-yloxy group.
N-(Piperidin-4-yl)benzamide: Lacks both the bromine atom and the piperidin-4-yloxy group.
Uniqueness
3-Bromo-4-(piperidin-4-yloxy)benzamide is unique due to the presence of both the bromine atom and the piperidin-4-yloxy group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C12H15BrN2O2 |
|---|---|
Peso molecular |
299.16 g/mol |
Nombre IUPAC |
3-bromo-4-piperidin-4-yloxybenzamide |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-7-8(12(14)16)1-2-11(10)17-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2,(H2,14,16) |
Clave InChI |
CFWVJFANJBJSGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OC2=C(C=C(C=C2)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt)](/img/structure/B12087375.png)
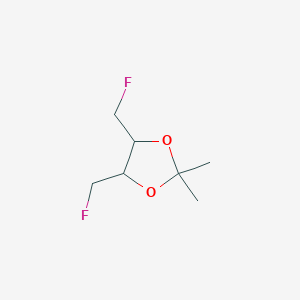
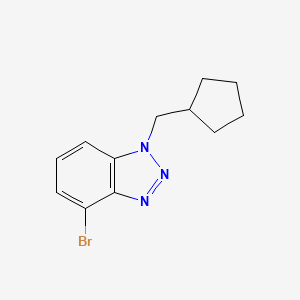
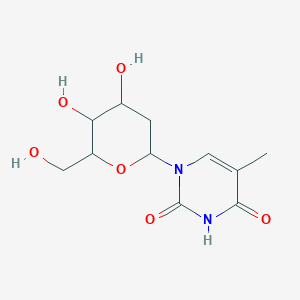



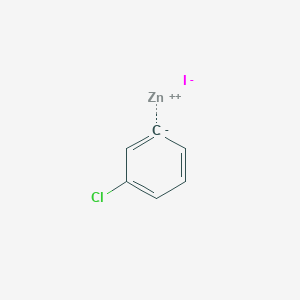





![Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-](/img/structure/B12087457.png)
